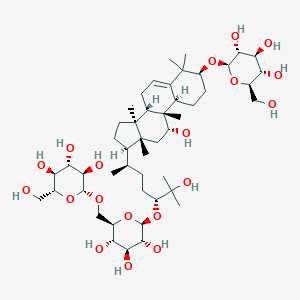

Mogroside III

Description

Mogroside III has been reported in Siraitia grosvenorii with data available.

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130567-83-8 |

Source

|

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mogroside III: A Technical Guide to its Discovery, Natural Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a key compound in the biosynthesis of the intensely sweet Mogroside V. While not the most abundant mogroside, its presence and transformation are critical to the sweetness profile of monk fruit extracts. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. The information presented is intended to support further research into the pharmacological applications and biotechnological production of this and other related mogrosides.

Discovery and Natural Occurrence

This compound is a naturally occurring cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, a perennial vine native to Southern China.[1] The fruit, commonly known as Luo Han Guo or monk fruit, is renowned for its intense sweetness, which is attributed to a group of compounds known as mogrosides.[1][2] Mogroside V is the most abundant and sweetest of these, but several other mogrosides, including this compound, contribute to the overall sweetness profile.[1][3]

The discovery of this compound is intertwined with the broader research into the chemical constituents of monk fruit, which began with the isolation of the principal sweet component, Mogroside V. Subsequent chromatographic and spectroscopic analyses of monk fruit extracts led to the identification and characterization of numerous other mogroside analogues, including this compound.[3][4]

The concentration of individual mogrosides, including this compound, is highly dependent on the maturity of the fruit.[5] In the early stages of fruit development, less sweet or even bitter mogrosides like Mogroside IIe are predominant.[5][6] As the fruit ripens, a series of enzymatic glycosylation steps occur, leading to the conversion of these precursors into more complex and sweeter mogrosides.[5] Specifically, Mogroside IIe is converted to this compound between 15 to 45 days after pollination, which is then further glycosylated to yield Mogroside V, the predominant mogroside after 60 days.[5][6]

Quantitative Data on Mogroside Content

The total mogroside content in the dried fruit of S. grosvenorii is approximately 3.8%.[1][3] While specific quantitative data for this compound across all developmental stages is not extensively documented in publicly available literature, analytical studies have confirmed its presence in ripe and post-ripened monk fruit extracts.[1] The following table summarizes the key mogrosides identified in Siraitia grosvenorii fruit.

| Mogroside Derivative | Typical Abundance | Notes |

| Mogroside V | Most abundant (0.8% - 1.3% w/w of dried fruit)[7] | Primary contributor to the intense sweetness. |

| Siamenoside I | Present | A highly glycosylated mogroside contributing to a favorable taste profile.[5] |

| Mogroside IV | Present | Intermediate in the biosynthetic pathway to Mogroside V.[5] |

| This compound | Present | A key intermediate, converted from Mogroside IIe.[5][6] |

| Mogroside IIe | Major component in early maturity | Precursor to this compound.[5][6] |

| Isomogroside V | Present | An isomer of Mogroside V.[5] |

| Mogroside VI | Present | One of the highly glycosylated mogrosides.[3] |

Experimental Protocols

The isolation and quantification of this compound from Siraitia grosvenorii fruit involves a multi-step process. The following protocols are synthesized from established methodologies for mogroside extraction and analysis.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and enrichment of a mogroside fraction from which this compound can be isolated.

Protocol 1: Hot Water Extraction

-

Preparation of Plant Material: Dried Siraitia grosvenorii fruits are crushed into a coarse powder.[1]

-

Extraction: The powdered fruit is mixed with deionized water in a solid-to-liquid ratio of 1:10 (w/v).[1]

-

Heating: The mixture is heated to 80-90°C and maintained for 2-3 hours with constant stirring.[1]

-

Filtration: The extract is filtered while hot through cheesecloth or a suitable filter to remove solid plant material.[1]

-

Re-extraction: The residue is typically re-extracted two more times under the same conditions to maximize the yield.[1]

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude mogroside extract.

Protocol 2: Macroporous Resin Chromatography for Preliminary Purification

-

Resin Preparation: A macroporous adsorption resin (e.g., D101) column is prepared and equilibrated with deionized water.

-

Loading: The crude mogroside extract is dissolved in a minimal amount of deionized water and loaded onto the column.

-

Washing: The column is first washed with several bed volumes of deionized water to remove sugars, salts, and other polar impurities.[1]

-

Elution: The mogrosides are then eluted from the resin using a stepwise or gradient elution with aqueous ethanol (e.g., 30%, 50%, 70% ethanol).[1] Fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1] Fractions rich in this compound are pooled.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Fine Purification

For obtaining high-purity this compound, preparative reverse-phase HPLC is the method of choice.[1]

-

Sample Preparation: The enriched mogroside fraction from Protocol 2 is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.[1]

-

Chromatographic Conditions:

-

Column: A preparative C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile needs to be optimized to achieve separation of this compound from other closely related mogrosides.[1]

-

Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.[1]

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) is suitable for mogrosides which lack a strong chromophore.[1]

-

-

Fraction Collection: The eluent is monitored, and the peak corresponding to this compound is collected.[1]

-

Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.[1]

-

Lyophilization: The purified fraction is lyophilized to obtain this compound as a white powder.[1]

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for research and quality control. Several analytical techniques can be employed.[8]

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A cost-effective and accessible technique suitable for routine analysis of relatively simple sample matrices.[8]

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Offers more universal detection for non-volatile compounds like mogrosides and is more sensitive than HPLC-UV.[8]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The method of choice for trace-level quantification and analysis in complex biological matrices due to its high sensitivity and selectivity.[5][8] An HPLC-ESI-MS/MS method has been developed for the simultaneous quantification of eight major mogrosides, including this compound.[9]

Biosynthesis and Signaling Pathways

The biosynthesis of mogrosides originates from the triterpene precursor, cucurbitadienol.[1] A series of enzymatic reactions involving cytochrome P450s (CYPs) and UDP-glucosyltransferases (UGTs) lead to the synthesis of the mogrol backbone and its subsequent glycosylation to form the diverse family of mogrosides.[1][7]

The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development where squalene is metabolized to di-glucosylated, tetra-hydroxycurbitadienols.[7] During fruit maturation, branched glucosyl groups are added, leading to the sweeter mogrosides.[7]

A specific step in the biosynthesis of a this compound analogue has been elucidated, involving the enzymatic conversion of Mogroside IIA to this compound-A1 by the enzyme UGT98, a multifunctional UDP-glucose glycosyltransferase.[1] This discovery opens avenues for the biotechnological production of specific mogrosides.[1]

While the biosynthetic pathway of this compound is being unraveled, there is limited information in the public domain regarding specific signaling pathways in which this compound acts as a signaling molecule to elicit biological responses. Research has primarily focused on the anti-inflammatory and metabolic effects of other mogrosides, such as Mogroside IIIe.[10][11]

Mandatory Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Simplified biosynthetic pathway of this compound and V.

Conclusion

This compound is a significant, naturally occurring triterpenoid glycoside in Siraitia grosvenorii. Its role as a key intermediate in the biosynthesis of the highly sweet Mogroside V makes it a compound of great interest for researchers in natural products chemistry, food science, and drug development. The detailed protocols for its extraction and analysis provided in this guide offer a foundation for further investigation into its properties and potential applications. Future research should focus on elucidating the specific biological activities of this compound and exploring its potential as a pharmacological agent. Furthermore, a deeper understanding of its biosynthetic pathway could enable the development of biotechnological methods for the targeted production of this and other valuable mogrosides.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 130567-83-8 | OM45008 | Biosynth [biosynth.com]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Mogroside - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Mogroside IIIe - LKT Labs [lktlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

Mogroside III chemical structure and properties

An In-depth Technical Guide on Mogroside III: Chemical Structure, Properties, and Experimental Protocols

Introduction

This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside family of compounds, it contributes to the fruit's characteristic intense sweetness and is of significant interest to researchers in the food and pharmaceutical industries.[2] Beyond its role as a natural, non-caloric sweetener, this compound and its related compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, analysis, and biological evaluation.

Chemical Structure and Identification

This compound is a complex molecule composed of a triterpene aglycone backbone, known as mogrol, with three attached glucose moieties.[3] Its detailed chemical identifiers and structural information are summarized below.

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol[6] |

| CAS Number | 130567-83-8[2][6] |

| Chemical Formula | C₄₈H₈₂O₁₉[2][6] |

| Molecular Weight | 963.15 g/mol [2][4] |

| SMILES | C--INVALID-LINK--(C)O)O[C@H]1--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O)O)O)O)O">C@H[C@H]3CC[C@@]4([C@@]3(C--INVALID-LINK--C)O[C@H]7--INVALID-LINK--CO)O)O)O)C">C@HO)C)C[2][7][] |

| InChI | InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1[7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development.

| Property | Value / Description |

| Appearance | White powder/solid.[1][4] |

| Solubility | DMSO: 9.64 mg/mL (10.01 mM)[4]In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 1 mg/mL (1.04 mM)[4] |

| Topological Polar Surface Area (TPSA) | 318 Ų[6][9] |

| Predicted XlogP | 0.1[6][9] |

| Storage Conditions | Long Term (Powder): -20°C for up to 3 years.[4]Short Term: 2°C - 8°C.[2]In Solvent: -80°C for up to 1 year.[4] |

Biological Activities and Applications

This compound is one of several bioactive triterpenoid glycosides found in monk fruit.[10] While much of the research has focused on the more abundant Mogroside V, the biological activities are often attributed to the class of mogrosides as a whole. These compounds are known for their antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[5][10][11][12]

| Activity | Description | Quantitative Data |

| Natural Sweetener | Interacts with sweetness receptors on the tongue to provide a sweet taste that is significantly more potent than sucrose without contributing calories.[2] | Not specified for this compound, but Mogroside V is ~250 times sweeter than sucrose.[13] |

| Antioxidant | Possesses antioxidant properties due to its chemical structure, which enables it to neutralize free radicals.[2] Mogroside extracts have been shown to scavenge free radicals in vitro and reduce oxidative stress in diabetic mice.[5] | Specific IC50 values for this compound are not widely reported. Studies on mogroside extracts show significant reduction of malondialdehyde levels and increased activity of glutathione peroxidase (GSH-Px) and superoxide dismutase.[5][14] |

| Anti-inflammatory | Mogrosides exert anti-inflammatory activity by inhibiting the release of inflammatory mediators.[5][15] This is achieved by down-regulating the expression of key inflammatory genes like iNOS, COX-2, and IL-6 in macrophages.[5][15] The mechanism is partly mediated through the suppression of the NF-κB signaling pathway.[11][16] | Dose-dependent inhibition of inflammatory mediators by general mogroside extracts has been demonstrated.[5] |

| Anticancer | Mogrosides have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[11][17][18] | Specific data for this compound is limited, but mogroside-rich extracts show significant reduction in the viability of bladder, prostate, breast, lung, and liver cancer cells.[19] |

| Antiviral | This compound has been reported to have inhibitory effects against the Epstein-Barr virus early antigen.[17] | Specific quantitative data (e.g., EC50) was not detailed in the available literature. |

| Metabolism | In the human gut, this compound is transformed by intestinal bacteria, releasing secondary glycosides and the aglycone, mogrol.[4] | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, analysis, and evaluation of this compound.

Protocol for Isolation and Purification of Mogrosides

This protocol describes a general multi-step procedure for isolating mogrosides from Siraitia grosvenorii fruit, which can be optimized for this compound.[1]

Step 1: Extraction

-

Preparation: Dry the Siraitia grosvenorii fruits and crush them into a coarse powder.[1]

-

Hot Water Extraction: Mix the powdered fruit with deionized water in a solid-to-liquid ratio of 1:10 (w/v).[1]

-

Heating: Heat the mixture to 80-90°C and maintain this temperature for 2-3 hours with continuous stirring.[1]

-

Filtration: Filter the hot extract through cheesecloth or a suitable filter to remove solid plant material.[1]

-

Re-extraction: Repeat the extraction process on the residue two more times to maximize the yield. Pool the filtrates.[1]

Step 2: Preliminary Purification via Macroporous Resin Chromatography

-

Column Preparation: Pack a column with a suitable macroporous resin (e.g., HZ 806).[1][20]

-

Loading: Concentrate the pooled aqueous extract and load it onto the prepared resin column at a controlled flow rate.[1]

-

Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities such as sugars and salts.[1]

-

Elution: Elute the mogrosides from the resin using a stepwise or gradient of aqueous ethanol (e.g., 30%, 50%, 70% ethanol).[1]

-

Fraction Collection & Analysis: Collect fractions at regular intervals and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.[1] Pool the relevant fractions.

Step 3: High-Purity Purification via Preparative HPLC (Prep-HPLC)

-

Sample Preparation: Dissolve the enriched mogroside fraction from Step 2 in the mobile phase and filter it through a 0.45 µm syringe filter.[1]

-

Chromatographic Conditions:

-

Fraction Collection: Monitor the eluent and collect the peak corresponding to this compound.

-

Final Processing: Assess the purity of the collected fraction by analytical HPLC. Lyophilize the purified fraction to obtain this compound as a white powder.[1]

Protocol for Quantification by HPLC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of individual mogrosides in complex matrices.[22][23]

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

-

For plant extracts, dissolve the extract in methanol, vortex, and filter through a 0.45 µm filter.[22]

-

-

LC-MS/MS Conditions:

-

Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.8 µm).[23]

-

Mobile Phase: Gradient elution with (A) water (often with a modifier like formic acid) and (B) acetonitrile.[23]

-

Flow Rate: 0.25 to 1 mL/min.[22]

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[22]

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound to ensure high selectivity.[22][23]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Protocol for In Vitro Anti-Inflammatory Activity Assay

This protocol assesses the ability of this compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[5][11]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include vehicle control and LPS-only control groups.

-

-

Analysis of Inflammatory Gene Expression (RT-qPCR):

-

RNA Extraction: Extract total RNA from the treated cells using a suitable kit.[11]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.[11]

-

qPCR: Perform quantitative PCR using primers specific for inflammatory genes (e.g., iNOS, COX-2, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression in this compound-treated groups compared to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.[5]

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 130567-83-8 | OM45008 | Biosynth [biosynth.com]

- 3. This compound (130567-83-8) for sale [vulcanchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C48H82O19) [pubchemlite.lcsb.uni.lu]

- 9. This compound A1 | C48H82O19 | CID 102594497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Mogroside - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scivisionpub.com [scivisionpub.com]

- 19. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

The Genesis of a Natural Sweetener: A Technical Guide to the Biosynthesis of Mogroside III in Siraitia grosvenorii

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of Mogroside III in Siraitia grosvenorii, the monk fruit, has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the enzymatic cascade responsible for the synthesis of this valuable triterpenoid glycoside, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Mogrosides, the compounds responsible for the intense sweetness of monk fruit, are synthesized through a complex series of enzymatic reactions. This guide focuses on the formation of this compound, a key intermediate in the production of the more highly glycosylated and sweeter mogrosides like Mogroside V. The biosynthesis can be broadly categorized into two main stages: the formation of the aglycone mogrol and its subsequent glycosylation.

The journey from a common plant isoprenoid precursor to this compound is orchestrated by several key enzyme families: squalene epoxidases (SQEs), triterpenoid synthases (specifically cucurbitadienol synthase, CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2]

Core Biosynthetic Pathway: From Squalene to Mogrol

The synthesis of the mogrol backbone begins with the cyclization of 2,3-oxidosqualene, a derivative of squalene.

-

Squalene to 2,3-Oxidosqualene: The pathway is initiated by the epoxidation of squalene to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE) .[1][2][3][4]

-

Cyclization to Cucurbitadienol: The triterpenoid synthase, cucurbitadienol synthase (CS) , then catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.[1][2]

-

Hydroxylation and Epoxidation to Mogrol: A series of oxidation reactions, primarily mediated by cytochrome P450 enzymes (CYP450s) and epoxide hydrolases (EPHs) , convert cucurbitadienol into the tetra-hydroxylated aglycone, mogrol.[1][2] A key enzyme in this stage is CYP87D18 , which is responsible for the C-11 oxidation of cucurbitadienol.

Glycosylation Cascade: The Formation of this compound

Mogrol serves as the acceptor molecule for a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the mogrol backbone. The formation of this compound involves a specific sequence of these glycosylation events.

Mogroside IIE is a key intermediate in the pathway and its formation precedes that of this compound.[5][6] Mogroside IIE is the major mogroside component in the early stages of fruit maturity (15 to 45 days).[5][6] Subsequently, it is converted to this compound.[5][6]

The direct enzymatic conversion of Mogroside IIE to this compound is catalyzed by a recently identified and engineered O-glycosyltransferase, UGT74DD1 . Site-directed mutagenesis of the wild-type UGT74DD1, which converts mogrol to mogroside IIE, yielded a mutant capable of transforming mogroside IIE into the valuable sweetener this compound.

Another key UGT, UGT94-289-3 , is a versatile enzyme that can catalyze the glycosylation of both Mogroside IIE and this compound to form more complex mogrosides.[7] This enzyme can convert this compound into a variety of sweeter mogrosides with a conversion yield of up to 95% in vitro.[7]

Quantitative Data on Mogroside Biosynthesis

The following table summarizes the accumulation of key mogroside intermediates during the fruit development of Siraitia grosvenorii, as well as the kinetic parameters of a key UGT involved in the biosynthesis.

| Mogroside | Concentration at 15-45 Days (mg/g DW) | Concentration at >60 Days (mg/g DW) | Reference(s) |

| Mogroside IIE | Major Component | Decreases | [5][6] |

| This compound | Increases from Mogroside IIE | Further glycosylated | [5][6] |

| Mogroside V | Low levels | Predominant | [5][6] |

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference(s) |

| UGT94-289-3 | This compound | Sweet Mogrosides | - | - | 95% conversion | [7] |

Note: Specific kinetic parameters for the UGTs directly producing this compound are still under investigation and not fully available in the literature.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and the experimental procedures used to elucidate it, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

Mogroside III: A Technical Guide to its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside III, a cucurbitane-type triterpenoid glycoside, is a key constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit. While often overshadowed by the more abundant and intensely sweet Mogroside V, this compound is emerging as a compound of significant interest for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's pharmacological effects, focusing on its anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This document details the molecular mechanisms, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Biological Activities and Pharmacological Effects

This compound exhibits a range of pharmacological effects that are the subject of ongoing research. These activities are largely attributed to its unique chemical structure.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. One of the key findings is its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA), a process closely linked to inflammation and tumorigenesis.

A study on cucurbitane glycosides from Siraitia grosvenorii reported the inhibitory effects of various mogrosides on EBV-EA activation. While specific data for this compound is not available, the structurally similar This compound A2 showed an IC50 value of 352 mol ratio/32 pmol TPA for the inhibition of EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. This suggests that this compound may also possess potent anti-inflammatory activity through this mechanism.

The anti-inflammatory effects of mogrosides are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Mogrosides have been shown to suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence for this compound is still emerging, studies on mogroside extracts and the aglycone, mogrol, support this mechanism[2].

Antioxidant Activity

This compound is believed to contribute to the overall antioxidant capacity of monk fruit extracts. While specific quantitative data for the antioxidant activity of pure this compound is limited in publicly available literature, studies on mogroside extracts provide valuable insights. These extracts have been shown to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals[3].

The antioxidant activity of a mogroside extract containing 0.58% this compound was evaluated, showing moderate radical scavenging capabilities[3]. It is important to note that the antioxidant capacity of the extract is a composite effect of all its components. For comparison, other individual mogrosides have been studied more extensively. For instance, 11-oxo-mogroside V has been shown to be a potent scavenger of superoxide anions and hydrogen peroxide, while Mogroside V is more effective against hydroxyl radicals[4][5].

Anti-cancer Activity

The anti-cancer potential of mogrosides is a significant area of research. While direct studies on this compound are scarce, research on mogroside-rich extracts and other individual mogrosides suggests potential anti-proliferative and pro-apoptotic effects against various cancer cell lines[6]. The inhibitory effect of this compound A2 on EBV-EA activation also points towards a potential role in cancer prevention, as EBV is linked to several types of cancer[1].

Anti-diabetic Effects

Mogrosides, in general, have been investigated for their potential anti-diabetic effects. Studies on mogroside-rich extracts have demonstrated hypoglycemic and hypolipidemic activities in animal models of diabetes[7][8]. These effects are thought to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[9][10]. Activation of AMPK can lead to improved glucose uptake and reduced gluconeogenesis.

Metabolites of mogrosides, including this compound, have been shown to have antihyperglycemic and antihyperlipidemic effects in T2DM rats[2][11]. The aglycone, mogrol, a metabolite of various mogrosides, is a known activator of AMPK[12]. This suggests that this compound, upon metabolism in the gut, may contribute to the anti-diabetic effects observed with mogroside extracts.

Quantitative Data

Quantitative data for the biological activities of this compound are still limited. The following tables summarize the available data for this compound A2 and comparative data for mogroside extracts and other individual mogrosides.

Table 1: Anti-inflammatory Activity of this compound A2

| Compound | Assay | IC50 Value | Reference |

| This compound A2 | Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | 352 mol ratio/32 pmol TPA | [1] |

Table 2: Antioxidant Activity of a Mogroside Extract

| Assay | Test Substance | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Mogroside Extract (containing 0.58% this compound) | 1118.1 | [3] |

| ABTS Radical Scavenging | Mogroside Extract (containing 0.58% this compound) | 1473.2 | [3] |

Table 3: Comparative Antioxidant Activity of Other Mogrosides

| Compound | Assay | EC50/IC50 Value (µg/mL) | Reference |

| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | [4][5] |

| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) Scavenging | 4.79 | [4][5] |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [4][5] |

| 11-oxo-mogroside V | •OH-induced DNA Damage Inhibition | 3.09 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

-

Cell Line: Raji cells (human B-lymphoblastoid cell line).

-

Inducer: 12-O-tetradecanoylphorbol-13-acetate (TPA) is used to induce EBV-EA.

-

Treatment: Raji cells are cultured in the presence of TPA and various concentrations of the test compound (e.g., this compound).

-

Assay: After a specific incubation period (e.g., 48 hours), the percentage of EBV-EA-positive cells is determined using an indirect immunofluorescence assay with human sera containing antibodies to EBV-EA.

-

Data Analysis: The concentration of the compound that inhibits EBV-EA induction by 50% (IC50) is calculated.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution in methanol or ethanol, test compound (this compound), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

A solution of DPPH is mixed with various concentrations of the test compound.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm).

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents: ABTS solution, potassium persulfate, test compound (this compound), and a positive control (e.g., Trolox).

-

Procedure:

-

The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

Various concentrations of the test compound are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation time (e.g., 6 minutes).

-

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cell Viability (MTT) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Cell Lines: Relevant cancer cell lines (e.g., MCF-7 for breast cancer) or other cell types depending on the activity being studied.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are treated with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for AMPK Phosphorylation

-

Principle: This technique is used to detect the phosphorylation (activation) of AMPK in cells treated with a test compound.

-

Procedure:

-

Cells are treated with the test compound (this compound) for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: The band intensities for p-AMPK are normalized to the total AMPK to determine the relative level of AMPK activation.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and other mogrosides are mediated through the modulation of several key intracellular signaling pathways.

AMPK/SIRT1 Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial effects in metabolic disorders like diabetes. Mogrosides and their metabolites have been shown to activate AMPK[9][12]. The activation of AMPK by mogrol, the aglycone of mogrosides, has been demonstrated in hepatocytes[12]. This suggests that this compound, upon deglycosylation in the gut, releases mogrol which can then activate AMPK.

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism and stress resistance. The AMPK and SIRT1 pathways are interconnected, with AMPK activation often leading to increased SIRT1 activity. Studies on other mogrosides, such as Mogroside IIIE, have shown that their protective effects in high-glucose conditions are mediated through the activation of the AMPK/SIRT1 signaling pathway[13].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scivisionpub.com [scivisionpub.com]

- 7. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Mogroside III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a subject of growing interest for its potential health benefits. While its more abundant counterpart, Mogroside V, has been extensively studied, the specific biological activities of this compound are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant capacity of this compound. Due to the limited availability of studies on isolated this compound, this guide synthesizes data from research on mogroside extracts containing this compound and compares its potential activity with other well-characterized mogrosides. This document details common experimental protocols for assessing antioxidant activity and visualizes relevant workflows and potential signaling pathways to provide a foundational resource for future research and development.

Introduction to Mogrosides and Oxidative Stress

Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit.[1] Beyond their use as natural, low-calorie sweeteners, emerging scientific evidence highlights their potential therapeutic benefits, including significant antioxidant activities.[2][3] These properties are attributed to their ability to scavenge free radicals and potentially modulate endogenous antioxidant defense systems.[4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Natural antioxidants that can mitigate oxidative stress are therefore of significant interest in drug development.

This guide focuses specifically on the in vitro antioxidant potential of this compound. While research directly on the isolated compound is sparse, studies on mogroside extracts provide valuable initial insights. One study analyzed a mogroside extract (MGE) that contained 0.58 g/100 g of this compound, alongside other mogrosides like Mogroside V (44.52 g/100 g).[3]

Quantitative Antioxidant Activity Data

The antioxidant capacity of mogrosides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data for a mogroside extract containing this compound and for other prominent mogrosides, which serve as a valuable comparative framework.

Table 1: Radical Scavenging Activity of a Mogroside Extract (MGE) [3]

| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |

| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |

*Note: The Mogroside Extract (MGE) contained 0.58 g/100 g of this compound.[3]

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V [6]

| Reactive Oxygen Species | Test Substance | EC50 (µg/mL) |

| Superoxide Anion (O₂⁻) | 11-oxo-mogroside V | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 11-oxo-mogroside V | 16.52 |

| Hydroxyl Radical (•OH) | Mogroside V | 48.44 |

| Hydroxyl Radical (•OH) | 11-oxo-mogroside V | 146.17 |

Table 3: Inhibitory Effect on •OH-induced DNA Damage [6]

| Assay | Test Substance | EC50 (µg/mL) |

| •OH-induced DNA Damage Inhibition | 11-oxo-mogroside V | 3.09 |

Key Insights from Quantitative Data:

-

Mogroside extracts demonstrate moderate scavenging activity against DPPH and ABTS radicals, although they are less potent than reference antioxidants like Ascorbic Acid and Trolox.[3]

-

Individual mogrosides show differential and potent scavenging capabilities against specific ROS. 11-oxo-mogroside V is highly effective against superoxide and hydrogen peroxide, while Mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.[6]

-

11-oxo-mogroside V exhibits a remarkable ability to protect against hydroxyl radical-induced DNA damage.[6]

Potential Signaling Pathways in Antioxidant Defense

Mogrosides may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes. While direct evidence for this compound is lacking, research on mogrol (the aglycone of mogrosides) and other mogrosides suggests potential involvement of the AMP-activated protein kinase (AMPK) pathway.[2][5] Activation of AMPK can indirectly contribute to antioxidant effects by improving metabolic health and reducing the sources of oxidative stress.[2] By reducing intracellular ROS, mogrosides might inhibit the activation of stress-related signal transduction pathways, such as those involving FOXO1, thereby helping to protect cells from oxidative damage.[5]

Caption: Potential antioxidant signaling pathway for mogrosides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the in vitro antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it.[7] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[2][8]

-

Principle: In the presence of an antioxidant, the purple DPPH solution is reduced, causing a decrease in absorbance at 517 nm.[7][9] The degree of discoloration indicates the scavenging potential of the antioxidant.[10]

-

Reagents and Materials:

-

This compound (or extract)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer (microplate reader or standard)

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

-

Preparation of Test Samples: Prepare a stock solution of this compound and create a series of dilutions to be tested. Prepare a similar dilution series for the positive control.[4]

-

Reaction Mixture: In a 96-well plate, add 50 µL of the test sample at various concentrations to each well. Add 150 µL of the 0.1 mM DPPH solution to each well.[4]

-

Controls:

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][7]

-

Measurement: Measure the absorbance of each well at 517 nm.[4][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[7]

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[7]

-

Caption: General workflow for in vitro antioxidant assays.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[4][11]

-

Principle: The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[7][12]

-

Reagents and Materials:

-

This compound (or extract)

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][13]

-

Preparation of ABTS•+ Working Solution: Prior to the assay, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Preparation of Test Samples: Prepare a series of dilutions for this compound and the positive control as described for the DPPH assay.[4]

-

Reaction Mixture: In a 96-well plate, add 20 µL of the test sample or positive control to each well. Add 180 µL of the ABTS•+ working solution to each well.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[12]

-

Measurement: Measure the absorbance of each well at 734 nm.[4]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.[12]

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[10]

-

Principle: Antioxidants in the sample reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10]

-

Reagents and Materials:

-

This compound (or extract)

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM TPTZ in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10][14]

-

Preparation of Test Samples: Prepare dilutions of this compound and the positive control.

-

Reaction Mixture: Add 150 µL of the FRAP reagent to each well of a microplate. Add 20 µL of the test sample or standard.[14]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[10][14]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).

-

Discussion and Future Directions

The available in vitro data suggests that mogroside extracts, which contain this compound, possess moderate radical scavenging activity.[3] Furthermore, studies on individual, structurally related mogrosides demonstrate significant and specific scavenging activities against various ROS.[6] These findings collectively suggest a strong potential for this compound as an antioxidant agent.

However, there is a critical need for research focused specifically on purified this compound. Future studies should aim to:

-

Determine the IC50 and EC50 values of purified this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).

-

Investigate the cellular antioxidant activity of this compound, including its effects on intracellular ROS levels and the activity of key antioxidant enzymes (e.g., SOD, CAT, GPx).

-

Elucidate the molecular mechanisms underlying the antioxidant effects of this compound, with a particular focus on its potential to modulate signaling pathways such as the Keap1-Nrf2 and AMPK pathways.

Conclusion

This technical guide has summarized the current understanding of the in vitro antioxidant properties of this compound, primarily through data from mogroside extracts and related compounds. The evidence suggests a promising potential for this compound as an antioxidant. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers and drug development professionals to design and execute further investigations into this promising natural compound, ultimately clarifying its specific antioxidant profile and mechanisms of action.

References

- 1. Mogroside - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. ultimatetreat.com.au [ultimatetreat.com.au]

Mogroside III: A Technical Guide to its Anti-inflammatory Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside III, a principal triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit), is gaining significant attention for its therapeutic potential, particularly for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's inhibitory actions on key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide discusses the potential role of this compound in the modulation of the NLRP3 inflammasome. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's anti-inflammatory profile.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.

This compound, a cucurbitane-type triterpenoid glycoside, is one of the primary bioactive constituents of monk fruit.[1] Traditionally used in Chinese medicine for its purported health benefits, recent scientific investigations have begun to elucidate the pharmacological activities of its individual components. Emerging evidence suggests that this compound possesses significant anti-inflammatory properties, positioning it as a promising candidate for the development of new anti-inflammatory therapies. This document serves as a technical resource, consolidating the current understanding of the anti-inflammatory mechanisms of this compound.

Core Anti-inflammatory Mechanisms of this compound

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The subsequent sections detail these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes. In resting cells, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines and enzymes.[2][3]

This compound has been shown to suppress the activation of the NF-κB pathway.[1][4] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] By inhibiting this central pathway, this compound effectively downregulates the expression of numerous downstream inflammatory mediators.

References

- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Siraitia grosvenorii Extract Protects Lipopolysaccharide-Induced Intestinal Inflammation in Mice via Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mogroside III in Traditional Chinese Medicine: A Technical Guide for Researchers

Executive Summary

Mogroside III is a significant cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo), a cornerstone of Traditional Chinese Medicine (TCM). While the whole fruit is renowned in TCM for its demulcent properties, particularly for treating coughs and sore throats, modern research reveals a more complex role for its individual constituents. This technical guide provides an in-depth analysis of this compound, focusing on its function not as a primary therapeutic agent itself, but as a crucial metabolic precursor. Evidence indicates that this compound is largely unabsorbed in its native form and is biotransformed by gut microbiota into its aglycone, mogrol. This metabolite is believed to be responsible for many of the systemic pharmacological effects attributed to the consumption of Luo Han Guo, including anti-inflammatory and metabolic regulatory activities. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical metabolic and signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction: this compound within the Context of Traditional Chinese Medicine

The fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, has been used for centuries in TCM to moisten the lungs, resolve phlegm, and alleviate coughs and constipation.[1][2] These therapeutic applications stem from the collective action of its chemical constituents, primarily a group of triterpenoid glycosides known as mogrosides. Among these, this compound serves as a key intermediate in the biosynthesis of the more abundant and intensely sweet Mogroside V.[3] Although this compound itself is tasteless, its presence and subsequent metabolism are critical to the overall bioactivity of Luo Han Guo extracts.[4] Modern pharmacological inquiry is shifting the focus from the whole extract to its individual components to understand their specific mechanisms of action. This guide elucidates the current scientific understanding of this compound's journey through the body and its potential therapeutic relevance.

Pharmacokinetics and Metabolism: The Central Role of Gut Microbiota

The primary fate of orally ingested this compound is not systemic absorption but extensive metabolism within the gastrointestinal tract. In vitro studies using human intestinal bacteria have conclusively shown that this compound undergoes stepwise deglycosylation. The process, carried out by microbial enzymes under anaerobic conditions, first converts this compound to Mogroside II(A1) and subsequently to the aglycone, mogrol.[5][6] This biotransformation is critical, as it is the smaller, less polar mogrol that is absorbed into systemic circulation and is considered the primary bioactive metabolite.[5][7] Therefore, this compound can be functionally classified as a pro-drug, delivering the active compound mogrol to the system.

A detailed study in rats further revealed a complex metabolic profile, with 76 distinct metabolites of this compound being identified, indicating that its biotransformation can be influenced by various drug-metabolizing enzymes.[8][9]

Pharmacological Activities

The biological effects related to this compound can be categorized into its direct actions observed in vitro and the more significant systemic effects mediated by its primary metabolite, mogrol.

Direct Bioactivities of this compound

While its systemic bioavailability is low, this compound has demonstrated specific biological activities in in vitro models:

-

Enzyme Inhibition: It exhibits an inhibitory effect on rat intestinal maltase, which may contribute to the anti-hyperglycemic effects of Luo Han Guo extract by slowing carbohydrate digestion.[10]

-

Reproductive Health: In bovine models, this compound has been shown to enhance the developmental potential of oocytes during in vitro maturation by inducing autophagy in surrounding cumulus cells.[10]

-

Antiviral Effects: Studies have reported that this compound possesses inhibitory activity against the Epstein-Barr virus early antigen.[11]

Metabolite-Mediated Bioactivities

The majority of the health benefits associated with mogrosides, including anti-inflammatory, antioxidant, and anti-diabetic effects, are attributed to the absorbed metabolite, mogrol.

-

Anti-inflammatory Effects: Mogroside extracts have been shown to suppress the expression of key inflammatory mediators like iNOS and COX-2.[2][12] This is likely mediated by mogrol's ability to modulate inflammatory signaling cascades such as the NF-κB and MAPK pathways.[13][14]

-

Metabolic Regulation: Mogrol is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7] Activation of AMPK can improve insulin sensitivity and regulate glucose and lipid metabolism, underpinning the anti-diabetic potential of Luo Han Guo.[15]

-

Antioxidant Properties: Mogroside extracts demonstrate potent radical scavenging activity, which helps mitigate oxidative stress, a key factor in the pathogenesis of chronic diseases like diabetes.[16][17][18]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the bioactivity of this compound and related compounds. A significant research gap exists for specific IC50 values of this compound in many standard bioassays.

Table 1: Quantitative Bioactivity of this compound

| Assay/Model | Target | Effect | Value | Reference(s) |

|---|---|---|---|---|

| In Vitro Enzyme Inhibition | Rat Intestinal Maltase | Inhibition | IC50: 1.6 mM | [10] |

| In Vitro Cell Culture | Bovine Cumulus Cells | Enhanced Oocyte Maturation | Effective Conc.: 12.5-50 µM |[10] |

Table 2: Antioxidant Activity of Mogroside-Rich Extract (MGE)

| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 | [17][19] |

| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 | [17][19] |

| Peroxyl Radical Scavenging (ORAC) | MGE | 851.8 µmol TE/g | Trolox | - |[20] |

Note: The data in Table 2 pertains to a mogroside extract and not purified this compound. It is included to provide context for the general antioxidant potential of the compound class.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound is largely realized through the modulation of key cellular signaling pathways by its metabolite, mogrol.

Anti-inflammatory Signaling via NF-κB Pathway

Triterpenoids, including mogrosides, are known to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, mogrosides can prevent the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing the transcription of inflammatory genes like iNOS, COX-2, and IL-6.[2][14]

Metabolic Regulation via AMPK Pathway

The anti-diabetic effects of mogrosides are strongly linked to the activation of the AMPK pathway by mogrol. AMPK acts as a cellular energy sensor. Its activation triggers a cascade that enhances catabolic processes (like glucose uptake and fatty acid oxidation) while inhibiting anabolic processes (like gluconeogenesis), ultimately leading to improved glycemic control and lipid profiles.[7][15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: In Vitro Metabolism of this compound by Human Intestinal Microbiota

-

Objective: To determine the biotransformation of this compound into its metabolites by human gut bacteria.[6]

-

Methodology:

-

Preparation of Fecal Homogenate: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. Pool and homogenize the samples in an anaerobic environment (e.g., in an anaerobic chamber) with a general anaerobic medium to create a fecal slurry (10% w/v).

-

Incubation: Add a sterile stock solution of this compound to the fecal homogenate to a final concentration of 100 µM. Incubate the mixture under strict anaerobic conditions at 37°C.

-

Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours). Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet proteins and bacterial cells. Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis: Analyze the samples using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS). Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Data Analysis: Identify and quantify this compound and its metabolites (Mogroside II(A1), mogrol) by comparing their retention times and mass fragmentation patterns with authentic standards.

-

Protocol 2: In Vitro Maltase Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on intestinal maltase activity.[10]

-

Methodology:

-

Enzyme Preparation: Prepare a crude enzyme solution from the small intestine of rats. Homogenize the tissue in a phosphate buffer and centrifuge to obtain a supernatant containing the enzyme.

-

Assay Reaction: In a 96-well plate, pre-incubate the enzyme solution with various concentrations of this compound (or a vehicle control) for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding the substrate, maltose, to each well. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by heating the plate at 100°C for 5 minutes.

-

Glucose Measurement: The amount of glucose produced from maltose hydrolysis is measured using a commercial glucose oxidase kit. Measure the absorbance at a specified wavelength (e.g., 505 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Protocol 3: Cellular Antioxidant Activity (ROS Scavenging) Assay

-

Objective: To measure the ability of this compound to reduce intracellular reactive oxygen species (ROS).[18]

-

Methodology:

-

Cell Culture and Seeding: Culture a suitable cell line (e.g., mouse insulinoma NIT-1 cells) and seed them into a 96-well black, clear-bottom plate. Allow cells to adhere overnight.

-

Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent like palmitic acid (0.75 mM) for 24-48 hours. Include a control group without the stressor.

-

Compound Treatment: Co-treat the cells with various concentrations of this compound during the stress induction period.

-

Probe Loading: Wash the cells with a buffered saline solution and then load them with 10 µM 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA) dye for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that fluoresces when oxidized by ROS.

-

Fluorescence Measurement: After incubation, wash the cells again to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Calculate the percentage reduction in ROS levels for this compound-treated cells compared to the cells treated with the stressor alone.

-

Conclusion and Future Directions

This compound, a non-sweet triterpenoid glycoside from Siraitia grosvenorii, holds a unique position in the pharmacology of this important TCM herb. While its direct biological activities are limited, its primary role is as a metabolic precursor to the bioactive aglycone, mogrol. The anti-inflammatory and metabolic regulatory effects observed from Luo Han Guo consumption are likely mediated by mogrol's modulation of key signaling pathways, including NF-κB and AMPK.

For researchers and drug development professionals, this distinction is critical. Future research should focus on:

-

Quantifying Mogrol Bioavailability: Elucidating the precise efficiency of the conversion of this compound to mogrol in the human gut.

-

Direct Biological Activity: Further exploring potential unique, direct activities of this compound before it is metabolized.

-

TCM Correlation: Investigating whether this compound or its metabolites directly contribute to the traditionally recognized antitussive and expectorant effects of Luo Han Guo. This remains a significant knowledge gap that, if filled, could bridge the divide between traditional use and modern pharmacological understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Biotransformation of this compound by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]